molecular formula C7H12N2 B6260975 1-amino-2-methylcyclopentane-1-carbonitrile CAS No. 177938-99-7

1-amino-2-methylcyclopentane-1-carbonitrile

Cat. No.: B6260975
CAS No.: 177938-99-7
M. Wt: 124.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C₇H₁₂N₂ It is a derivative of cyclopentane, featuring an amino group and a nitrile group attached to the cyclopentane ring

Preparation Methods

The synthesis of 1-amino-2-methylcyclopentane-1-carbonitrile can be achieved through several routes. One common method involves the reaction of 2-methylcyclopentanone with hydroxylamine to form the corresponding oxime, which is then dehydrated to yield the nitrile. The nitrile is subsequently reduced to the amine using hydrogenation or other reducing agents.

Synthetic Route:

    Formation of Oxime: 2-methylcyclopentanone + hydroxylamine → 2-methylcyclopentanone oxime

    Dehydration: 2-methylcyclopentanone oxime → 2-methylcyclopentane-1-carbonitrile

    Reduction: 2-methylcyclopentane-1-carbonitrile + reducing agent → this compound

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-2-methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-Amino-2-methylcyclopentane-1-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-amino-2-methylcyclopentane-1-carbonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would involve interaction with biological targets, potentially affecting specific pathways or enzymes.

Comparison with Similar Compounds

1-Amino-2-methylcyclopentane-1-carbonitrile can be compared with other similar compounds such as:

  • 1-Amino-2-methylcyclopentane-1-carboxylic acid
  • 1-Amino-2-methylcyclopentane-1-methanol
  • 2-Amino-1-cyclopentene-1-carbonitrile

Uniqueness:

  • The presence of both an amino group and a nitrile group on the cyclopentane ring makes it a versatile intermediate.
  • Its structure allows for diverse chemical modifications, making it valuable in various synthetic applications.

Properties

CAS No.

177938-99-7

Molecular Formula

C7H12N2

Molecular Weight

124.2

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.